molecular formula C19H20F2N2O4 B6995344 N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide

N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide

Cat. No.: B6995344
M. Wt: 378.4 g/mol
InChI Key: VLLNLDCLRWHZQF-UHFFFAOYSA-N
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Description

N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide is a synthetic compound belonging to the class of dihydroisoindoles

Properties

IUPAC Name

N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O4/c1-25-15-5-3-4-13-10-23(11-14(13)15)19(24)22-9-12-6-7-16(26-2)17(8-12)27-18(20)21/h3-8,18H,9-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLNLDCLRWHZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CC3=C(C2)C(=CC=C3)OC)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide typically involves multiple steps, including the formation of the core dihydroisoindole structure and subsequent functionalization

Industrial Production Methods: Industrial-scale production of this compound often employs optimized reaction conditions to maximize yield and purity. This may involve the use of advanced catalysts, controlled temperatures, and precise reagent concentrations. Continuous flow processes and automated systems are frequently utilized to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Oxidation reactions typically involve the use of strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions. Reduction reactions may employ reagents such as lithium aluminum hydride or sodium borohydride. Substitution reactions often require nucleophilic or electrophilic reagents, depending on the nature of the substitution.

Major Products Formed: The products formed from these reactions vary based on the reaction conditions and reagents used. Oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, altering the compound's properties.

Scientific Research Applications

Chemistry: In chemistry, N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide is studied for its reactivity and potential as a building block in organic synthesis.

Biology: In biological research, this compound is investigated for its interactions with cellular components and its effects on biological pathways.

Medicine: Medical research explores its potential as a therapeutic agent, with studies focusing on its efficacy, pharmacokinetics, and safety profile.

Industry: In the industrial sector, this compound is examined for its use in materials science, including the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide exerts its effects involves its interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies often reveal the compound's binding affinities, conformational changes, and subsequent biological responses.

Comparison with Similar Compounds

When compared to similar compounds, N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide stands out due to its unique combination of functional groups, which impart distinct reactivity and biological activity. Similar compounds may include other dihydroisoindole derivatives, each varying in their substituent patterns and resulting properties. Some of these related compounds might be [[similar compound 1]], [[similar compound 2]], and [[similar compound 3]].

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